GDC-0834 (CAS 1133432-49-1) is a highly potent, non-covalent, reversible inhibitor of Bruton's tyrosine kinase (BTK), originally developed for the treatment of rheumatoid arthritis. It demonstrates exceptional biochemical potency with an in vitro IC50 of 5.9 nM and robust selectivity against the broader TEC kinase family [1]. While its clinical development was halted due to rapid, species-specific amide hydrolysis in humans, this exact metabolic liability has repurposed GDC-0834 as an indispensable tool compound for drug metabolism and pharmacokinetics (DMPK) laboratories. For procurement professionals and assay developers, GDC-0834 serves a dual role: as a highly selective pharmacological probe for B-cell signaling, and as a gold-standard positive control for evaluating aldehyde oxidase (AO)-mediated metabolism and validating the predictive accuracy of preclinical pharmacokinetic models [2].
Substituting GDC-0834 with more common BTK inhibitors, such as the irreversible benchmark ibrutinib or the reversible analog CGI-1746, compromises both metabolic assay validation and specific kinase selectivity profiles. Unlike ibrutinib, which covalently binds to Cys481, GDC-0834 utilizes a non-covalent binding mode that avoids permanent target inactivation, making it necessary for reversible kinetic modeling [1]. More importantly, generic BTK inhibitors do not possess GDC-0834's unique susceptibility to human aldehyde oxidase-mediated amide hydrolysis. Using alternative inhibitors in DMPK workflows will fail to capture the massive species-specific clearance discrepancies that GDC-0834 exposes, particularly the failure of certain humanized liver models to predict AO-driven metabolism. Consequently, for laboratories calibrating in vitro-to-in vivo extrapolation (IVIVE) models for amide-containing drug candidates, GDC-0834 cannot be substituted [2].
GDC-0834 exhibits a profound species-specific metabolic liability due to amide hydrolysis mediated by human aldehyde oxidase. In comparative in vitro liver cytosol assays, GDC-0834 demonstrated an intrinsic clearance (Vmax/Km) of 0.511 mL/min/mg protein in human models, compared to a negligible 0.00025 mL/min/mg protein in dog models. This >2000-fold difference underscores its extreme instability in human systems relative to preclinical species [1].
| Evidence Dimension | Intrinsic clearance (Vmax/Km) via amide hydrolysis |
| Target Compound Data | 0.511 mL/min/mg protein (Human liver cytosol) |
| Comparator Or Baseline | 0.00025 mL/min/mg protein (Dog liver cytosol) |
| Quantified Difference | >2000-fold higher clearance in human vs. dog models |
| Conditions | In vitro liver cytosol incubation |
Procurement of GDC-0834 is essential for ADME labs needing a validated positive control to screen pipeline compounds for human-specific aldehyde oxidase vulnerabilities.
A critical utility of GDC-0834 lies in exposing the limitations of certain preclinical pharmacokinetic models. Despite extensive human clearance, GDC-0834 exhibited misleadingly low clearance in PXB chimeric mice with humanized livers. When advanced to human clinical trials (35 mg and 105 mg oral doses), plasma concentrations fell below the limit of quantitation (<1 ng/mL) due to rapid conversion to the inactive M1 metabolite, directly contradicting the chimeric mouse predictions [1].
| Evidence Dimension | In vivo plasma concentration and clearance prediction |
| Target Compound Data | <1 ng/mL exposure (Human clinical trial, extensive clearance) |
| Comparator Or Baseline | Low clearance (PXB chimeric mice with humanized liver) |
| Quantified Difference | Complete predictive failure of the humanized mouse model for this specific AO-mediated pathway |
| Conditions | Oral administration (35-105 mg in humans vs. standard dosing in PXB mice) |
Provides a critical benchmark for evaluating the blind spots of humanized liver models, preventing costly late-stage clinical failures for amide-based therapeutics.
Beyond its metabolic utility, GDC-0834 offers refined selectivity for B-cell assays. While it shares a near-identical binding mode with the reversible inhibitor CGI-1746, GDC-0834 demonstrates superior selectivity against closely related TEC-family kinases. In broad screening panels, GDC-0834 maintains a 5- to 67-fold selectivity window over TEC, ITK, and TXK, and specifically exhibits a 3-fold greater selectivity against BMX compared to CGI-1746 [1].
| Evidence Dimension | Kinase selectivity against BMX |
| Target Compound Data | GDC-0834 (Superior BMX exclusion) |
| Comparator Or Baseline | CGI-1746 (Baseline reversible inhibitor) |
| Quantified Difference | 3-fold greater selectivity against BMX |
| Conditions | Biochemical kinase screening panel |
Ensures cleaner phenotypic readouts in immunological assays by minimizing confounding cross-reactivity with other TEC-family kinases.
Due to its extreme susceptibility to human AO-mediated amide hydrolysis, GDC-0834 is the premier reference standard for validating in vitro clearance assays (e.g., human liver cytosol incubations). It allows DMPK scientists to reliably benchmark the AO liability of novel pipeline compounds, ensuring that species-specific metabolic pathways are accurately detected prior to clinical translation [1].
GDC-0834 is uniquely suited for stress-testing the predictive validity of humanized liver mouse models (such as PXB chimeric mice). Because these models fail to accurately predict GDC-0834's rapid human clearance, incorporating this compound into ADME workflows helps laboratories identify the functional limitations of their IVIVE (in vitro-to-in vivo extrapolation) setups regarding specific non-CYP metabolic pathways [2].
For immunological research requiring transient or reversible target engagement, GDC-0834 provides a highly selective alternative to irreversible inhibitors like ibrutinib. Its 5.9 nM biochemical potency and superior selectivity against BMX make it an ideal pharmacological probe for elucidating B-cell receptor (BCR) signaling dynamics in rheumatoid arthritis and lupus models without the confounding effects of covalent off-target binding [3].